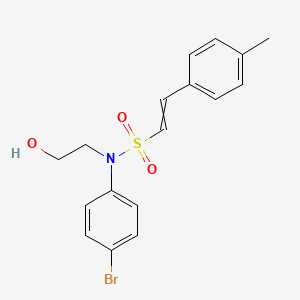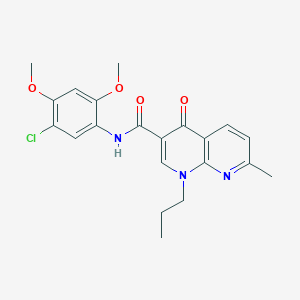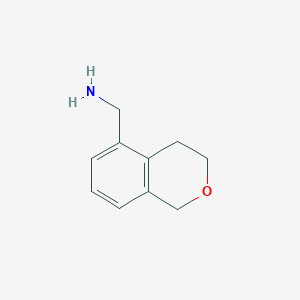
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as PF-04971729, is a small molecule inhibitor that has been developed for potential use in the treatment of various diseases.
Scientific Research Applications
Hydrogel Formation and Anion Tuning
One study explored the formation of hydrogels from urea derivatives, demonstrating that the rheology and morphology of these gels can be tuned by the identity of the anion. This finding suggests potential applications in creating materials with customized physical properties for various scientific and industrial purposes (Lloyd & Steed, 2011).
Resonance Stabilization in Carbonyl Compounds
Another study investigated the electron densities and geometries of acyl compounds, including ureas, and found that substituents at a carbonyl carbon can donate electrons into the π*(C=O) antibonding orbital. This electron donation results in a resonance stabilization, which is particularly pronounced in ureas, highlighting the importance of urea derivatives in studying resonance effects and stabilization mechanisms in organic molecules (Kallies et al., 1997).
Anti-inflammatory and Anti-proliferative Activities
Research on N-acyl-N-phenyl ureas of piperidine and substituted piperidines revealed compounds with significant anti-inflammatory activity, comparable or slightly inferior to indomethacin, a well-known anti-inflammatory drug. Some derivatives also showed broad-spectrum anti-cancer activity, particularly against leukemia subpanels (Ranise et al., 2001).
Anticancer Agent Synthesis
The synthesis and in vitro assay of 1-aryl-3-(2-chloroethyl) ureas and their derivatives as potential anticancer agents were investigated. Certain compounds demonstrated cytotoxicity on human adenocarcinoma cells, indicating their potential as anticancer agents (Gaudreault et al., 1988).
Enzyme Inhibition
A study on 1,3-disubstituted ureas possessing a piperidyl moiety found substantial improvements in pharmacokinetic parameters over previously reported inhibitors. These novel soluble epoxide hydrolase (sEH) inhibitors demonstrated potential in reducing hyperalgesia, indicating their application in pain management and anti-inflammatory therapies (Rose et al., 2010).
properties
IUPAC Name |
1-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c19-18(20,21)14-2-1-3-15(10-14)25-17(27)24-11-13-4-8-26(9-5-13)16-12-22-6-7-23-16/h1-3,6-7,10,12-13H,4-5,8-9,11H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLFCZYVTIDIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2,4-Dimethoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2679454.png)


![(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone](/img/structure/B2679461.png)

![5-chloro-N-[4-[4-[(5-chloro-2-nitrobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B2679463.png)
![1-(4-Chlorophenyl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2679465.png)

![{5-Methyl-4-[(4-methylbenzyl)amino]thieno[3,4-d]pyrimidin-7-yl}(1-pyrrolidinyl)methanone](/img/structure/B2679468.png)


![2-Chloro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2679472.png)
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2679473.png)